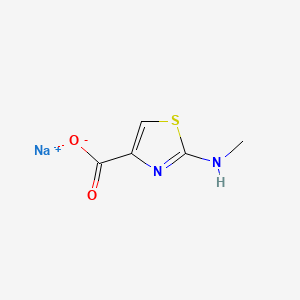![molecular formula C7H14Cl2N2O2 B13448263 [1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)
[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diacid chloride, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
[1,3’-Biazetidine]-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its interactions with various biomolecules can provide insights into its potential as a therapeutic agent.
Medicine
In medicinal chemistry, [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring with similar reactivity.
Piperidine: A six-membered nitrogen-containing ring with different steric and electronic properties.
Uniqueness
[1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is unique due to its specific ring structure and the presence of carboxylic acid and dihydrochloride groups
特性
分子式 |
C7H14Cl2N2O2 |
|---|---|
分子量 |
229.10 g/mol |
IUPAC名 |
1-(azetidin-3-yl)azetidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H12N2O2.2ClH/c10-7(11)5-3-9(4-5)6-1-8-2-6;;/h5-6,8H,1-4H2,(H,10,11);2*1H |
InChIキー |
WYXGIHQVEVAYAP-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)N2CC(C2)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


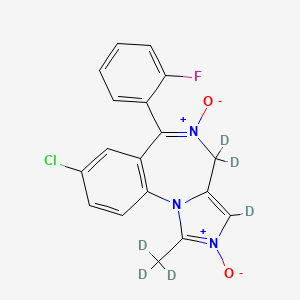
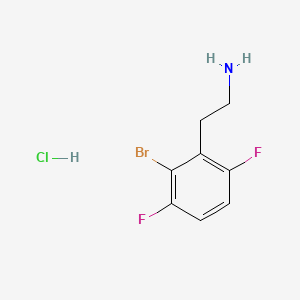
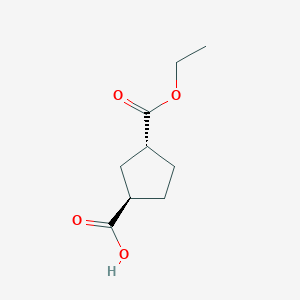
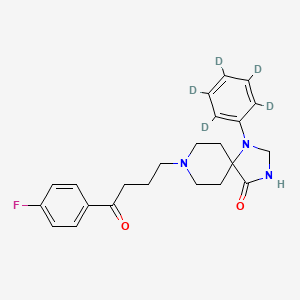
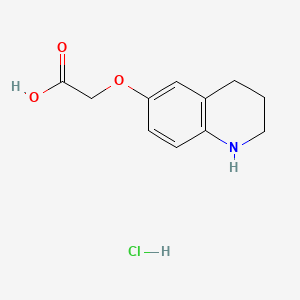
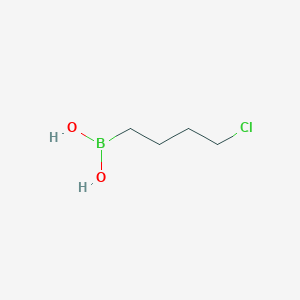
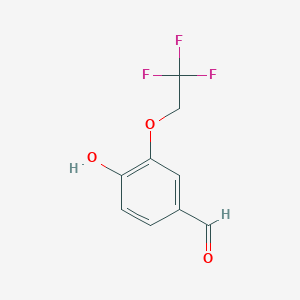


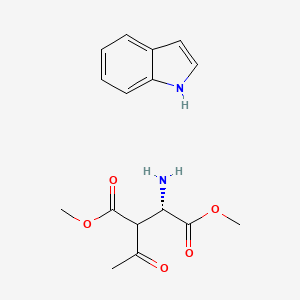
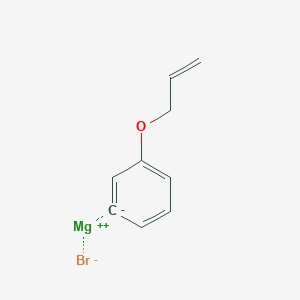
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13448248.png)
![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
